molecular formula C6H11NO2 B1358027 Ethyl azetidine-3-carboxylate CAS No. 791775-01-4

Ethyl azetidine-3-carboxylate

Cat. No. B1358027
M. Wt: 129.16 g/mol
InChI Key: CMXMEUUHZBOBGZ-UHFFFAOYSA-N
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Description

Ethyl azetidine-3-carboxylate is a building block used as a precursor to the synthesis of azaspiro [3.4] octanes . It can be readily functionalized via enolization at the 3-position .


Synthesis Analysis

The synthetic chemistry of azetidine constitutes an important yet undeveloped research area . Azetidines are excellent candidates for ring-opening and expansion reactions . A convenient methodology for the synthesis of azetidine iminosugars and 3-hydroxy-N-methylazetidine-2-carboxylic acid from D-glucose has been developed .


Molecular Structure Analysis

The molecular structure of Ethyl azetidine-3-carboxylate is confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .


Chemical Reactions Analysis

Azetidines possess important prospects in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .


Physical And Chemical Properties Analysis

The molecular formula of Ethyl azetidine-3-carboxylate is C6H12ClNO2 . Its average mass is 165.618 Da and its monoisotopic mass is 165.055649 Da .

Scientific Research Applications

1. Ion Transport and Protein Synthesis

Azetidine-2-carboxylic acid (AZ), a related compound to Ethyl azetidine-3-carboxylate, has been studied for its impact on ion transport and protein synthesis. AZ does not inhibit protein assembly, but the proteins formed are ineffective as enzymes. At low concentrations, AZ significantly inhibits the release of ions to the xylem of barley roots and intact plants, affecting ion uptake to the root. This suggests that AZ may act on the process of ion release from the symplast to the xylem, providing insights into the relationship between protein synthesis and ion transport (Pitman et al., 1977).

2. Study of Proline Metabolism

Azetidine-2-carboxylic acid is used in the study of proline metabolism and protein conformation. It has been synthesized for use in uptake and incorporation studies in both Arabidopsis thaliana and Escherichia coli. This highlights its role in examining the biological activities and metabolic pathways of proline (Verbruggen et al., 1992).

3. Understanding Protein Misincorporation

L-Azetidine-2-carboxylic acid (L-Aze), another related compound, is known for being misincorporated into proteins in place of proline, affecting various proteins such as collagen and hemoglobin. Its presence in foods like garden beets suggests a potential role in human disease, highlighting the importance of understanding how such compounds can alter protein structure and function (Rubenstein et al., 2006).

Safety And Hazards

Ethyl azetidine-3-carboxylate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent developments in synthetic strategies towards functionalized azetidines along with their versatility as heterocyclic synthons have been addressed . Future research may focus on the utilization of β-lactam synthon protocol for the preparation of functionally enriched heterocyclic scaffolds having biological relevance .

properties

IUPAC Name

ethyl azetidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-9-6(8)5-3-7-4-5/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXMEUUHZBOBGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617275
Record name Ethyl azetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl azetidine-3-carboxylate

CAS RN

791775-01-4
Record name Ethyl azetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
MR Faust, G Höfner, J Pabel, KT Wanner - European journal of medicinal …, 2010 - Elsevier
In this study azetidine derivatives representing conformationally constrained GABA or β-alanine analogs were evaluated for their potency as GABA-uptake inhibitors. The study …
Number of citations: 38 www.sciencedirect.com
H Hirose, T Yamasaki, M Ogino, R Mizojiri… - Bioorganic & medicinal …, 2017 - Elsevier
… An S N Ar reaction of ethyl azetidine-3-carboxylate with 27 gave intermediate 28, which was … The mixture of ethyl azetidine-3-carboxylate hydrochloride (129 mg, 0.78 mmol), compound …
Number of citations: 19 www.sciencedirect.com
T Nakamura, M Asano, Y Sekiguchi, Y Mizuno… - Bioorganic & medicinal …, 2012 - Elsevier
… DMF, toluene; (f) Methyl azetidine-3-carboxylate-HCl or Ethyl azetidine-3-carboxylate-HCl, i-Pr 2 NEt, CH 3 CN (44–93%, two steps). (g) 1 N aq. NaOH or LiOH, then AcOH or oxalic acid …
Number of citations: 23 www.sciencedirect.com
JL Gilmore, JE Sheppeck, SH Watterson… - Journal of Medicinal …, 2016 - ACS Publications
Sphingosine-1-phosphate (S1P) is a bioactive sphingolipid metabolite that regulates a multitude of physiological processes such as lymphocyte trafficking, cardiac function, vascular …
Number of citations: 24 pubs.acs.org
J Wu, X Wang, FCK Chiu, C Häberli… - Journal of medicinal …, 2020 - ACS Publications
… A mixture of 32 (0.22 g, 0.57 mmol), ethyl azetidine-3-carboxylate hydrochloride (1.02 g, 6.17 mmol), and DIPEA (0.99 g, 7.65 mmol) in DMA (15 mL) was stirred at 50 C for 5 h. Then, …
Number of citations: 17 pubs.acs.org
D Xue, Y Xu, A Kyani, J Roy, L Dai, D Sun… - Journal of medicinal …, 2022 - ACS Publications
Inhibition of oxidative phosphorylation (OXPHOS) is a promising therapeutic strategy for select cancers that are dependent on aerobic metabolism. Here, we report the discovery, …
Number of citations: 11 pubs.acs.org
CJ Moody, AMZ Slawin, DJ Mansfield… - Journal of the Chemical …, 1998 - pubs.rsc.org
Dirhodium(II) catalysed decomposition of diazoamide 5 resulted in formation of β-lactams 6/7 by intramolecular C–H insertion, the intramolecular Buchner reaction being disfavoured for …
Number of citations: 36 pubs.rsc.org
J Synofzik, D Dar'in, MS Novikov, G Kantin… - The Journal of …, 2019 - ACS Publications
Thermally promoted reaction of α-acyl-α-diazoacetates with imines has been investigated. The transformation, earlier reported predominantly under transition metal catalyzed conditions…
Number of citations: 20 pubs.acs.org
浅野正義 - 静岡県立大学学位論文, 2015 - u-shizuoka-ken.repo.nii.ac.jp
… (f) methyl azetidine-3-carboxylate-HCl or ethyl azetidine-3-carboxylate-HCl, i-Pr2NEt, CH3CN (44–93%, 2 steps). (g) aq. NaOH or LiOH; AcOH or oxalic acid (8c, 8g, 8h and 8i were …
Number of citations: 5 u-shizuoka-ken.repo.nii.ac.jp

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